MFCD02366312

Description

Based on its Molecular Formula Data Code (MFCD), it is cataloged in chemical databases for industrial and research applications. The compound’s relevance likely stems from its physicochemical properties, such as solubility, thermal stability, or catalytic activity, which make it suitable for specialized synthetic or material science applications. Limited direct data on MFCD02366312 are available, but inferences can be drawn from structurally or functionally analogous compounds discussed in industrial guides and analytical studies .

Properties

IUPAC Name |

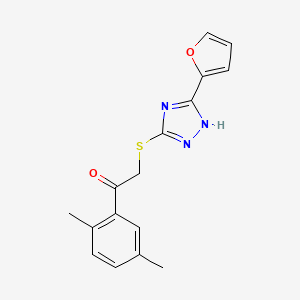

1-(2,5-dimethylphenyl)-2-[[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S/c1-10-5-6-11(2)12(8-10)13(20)9-22-16-17-15(18-19-16)14-4-3-7-21-14/h3-8H,9H2,1-2H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDMIVFLMTNEZRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)CSC2=NNC(=N2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of “MFCD02366312” involves several synthetic routes. One common method includes the reaction of specific lactone precursors with reagents generated in situ from carbon tetrachloride and triphenylphosphine in a Wittig-type fashion. This reaction produces gem-dichloro-olefin derivatives, which undergo reductive alkylation with organolithium reagents to furnish acetylene derivatives bearing the desired substituents .

Industrial Production Methods

Industrial production of “this compound” typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts such as copper or iron complexes to facilitate the reactions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

“MFCD02366312” undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can be reduced using common reducing agents to yield reduced derivatives.

Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction produces reduced forms of the compound.

Scientific Research Applications

“MFCD02366312” has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound exhibits significant biological activity and is studied for its potential therapeutic effects.

Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of “MFCD02366312” involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of enzymes involved in tumor growth, thereby exhibiting anti-tumor properties .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations :

- Molecular Weight : The higher molecular weight of CAS 1761-61-1 compared to Compound X correlates with reduced solubility in aqueous systems, a trend critical for pharmaceutical or catalytic applications .

- Substituent Effects : Replacing bromine (Br) in CAS 1761-61-1 with chlorine (Cl) in Compound X reduces molecular weight and alters Log S values, impacting bioavailability and environmental persistence .

- Synthesis : Both CAS 1761-61-1 and this compound likely employ green chemistry principles (e.g., recyclable catalysts, ionic liquids), aligning with industrial trends in sustainable synthesis .

Functional Performance

- Catalytic Activity : CAS 1761-61-1’s synthesis uses an A-FGO catalyst, achieving 98% yield under mild conditions. This compound may share similar efficiency but with optimized metal centers or ligands for specialized reactions .

- Thermal Stability : Brominated compounds like CAS 1761-61-1 exhibit higher thermal stability compared to chlorinated analogs, suggesting this compound may prioritize stability in high-temperature applications .

- Safety : The H302 hazard code for CAS 1761-61-1 highlights risks in handling, whereas Compound X’s H301 code implies greater acute toxicity. This compound likely requires similar safety protocols, including P280/P305+P351+P338 precautions .

Research Findings and Industrial Relevance

- Pharmaceutical Applications: Brominated aromatic compounds (e.g., CAS 1761-61-1) are intermediates in drug synthesis.

- Material Science : The use of recyclable catalysts (e.g., A-FGO) in synthesizing these compounds supports scalable, eco-friendly production, a priority for this compound’s industrial adoption .

- Analytical Challenges : Discrepancies in Log S predictions (e.g., ESOL vs. SILICOS-IT models for CAS 1761-61-1) underscore the need for experimental validation when extrapolating data to this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.